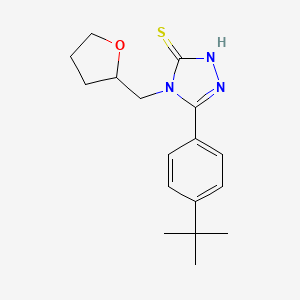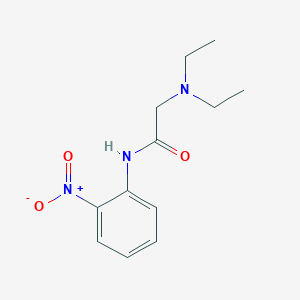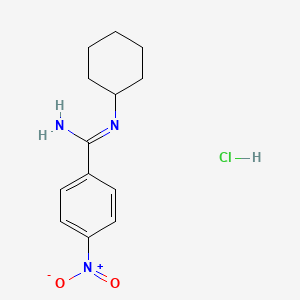![molecular formula C23H29NO4 B4084142 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide](/img/structure/B4084142.png)
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide
Übersicht
Beschreibung
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide, also known as MPB, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. MPB is a small molecule that belongs to the family of benzamides and has been shown to have a wide range of biochemical and physiological effects. In
Wirkmechanismus
The exact mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide is not fully understood, but it is believed to act as an antagonist of the serotonin 5-HT2B receptor. This receptor is involved in a variety of physiological processes, including cardiovascular function, gastrointestinal motility, and platelet aggregation. By blocking this receptor, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide may have a wide range of effects on the body.
Biochemical and Physiological Effects:
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on tumor cell growth, anxiety, depression, and immune function, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide has also been shown to have anti-inflammatory effects. It has been suggested that N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide in lab experiments is its availability and reproducibility. The synthesis method for N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide is efficient and reliable, making it easy to obtain for scientific research. Additionally, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide has been shown to have a wide range of effects on the body, making it a useful tool for studying various physiological processes.
One limitation of using N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide in lab experiments is its specificity. N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide has been shown to act as an antagonist of the serotonin 5-HT2B receptor, but it may also have effects on other receptors or pathways. This lack of specificity may make it difficult to interpret the results of experiments using N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide.
Zukünftige Richtungen
There are several future directions for research on N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide. One area of interest is the development of more specific antagonists of the serotonin 5-HT2B receptor. This could help to elucidate the specific effects of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide and improve its usefulness as a tool in scientific research.
Another area of interest is the potential therapeutic applications of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide. Its anti-tumor, anti-inflammatory, and immunomodulatory effects make it a promising candidate for the treatment of various diseases. Further research is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide is a small molecule that has gained significant attention in scientific research due to its potential applications in cancer research, neuroscience, and immunology. Its mechanism of action is believed to be through the blockade of the serotonin 5-HT2B receptor, and it has been shown to have a wide range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide remains a useful tool for studying various physiological processes. Future research on N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide may lead to the development of new therapies for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide has been used in a variety of scientific research applications, including cancer research, neuroscience, and immunology. In cancer research, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide has been shown to inhibit the growth of tumor cells in vitro and in vivo. In neuroscience, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide has been shown to have anxiolytic and antidepressant effects in animal models. In immunology, N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-propoxybenzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO4/c1-3-14-28-21-8-4-18(5-9-21)22(25)24-17-23(12-15-27-16-13-23)19-6-10-20(26-2)11-7-19/h4-11H,3,12-17H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYVKQNZRQOQSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC2(CCOCC2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(4-Methoxyphenyl)oxan-4-YL]methyl}-4-propoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-2-nitrobenzamide](/img/structure/B4084064.png)


![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B4084093.png)
![3-[(2-oxocyclohexyl)oxy]-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B4084101.png)
![9,9-dimethyl-12-(2-pyridinyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B4084104.png)
![10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B4084108.png)

![ethyl 1-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B4084118.png)
![N-[4-(aminosulfonyl)phenyl]-4-(2-pyrimidinyl)-1-piperazinecarbothioamide](/img/structure/B4084123.png)
![2-chloro-N-[3-methyl-1-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]thio}-4H-1,2,4-triazol-3-yl)butyl]benzamide](/img/structure/B4084133.png)
![dimethyl 5-{[(3,3-dimethyl-2-methylenebicyclo[2.2.1]hept-1-yl)carbonyl]amino}isophthalate](/img/structure/B4084151.png)
![N-(4-iodo-2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B4084153.png)
